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Compound of Interest

Compound Name: C105SR

Cat. No.: B12386182

C105SR: A Comparative Analysis of a Novel
Cyclophilin Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the novel small-molecule cyclophilin inhibitor,
C105SR, with other known cyclophilin inhibitors such as Cyclosporin A (CsA), Alisporivir (ALV),
and Sanglifehrin A (SfA). The focus of this analysis is on the inhibitory potency against
Cyclophilin D (CypD), a key regulator of the mitochondrial permeability transition pore (mPTP)
and a therapeutic target in various pathologies, particularly ischemia-reperfusion injury.

Potency Comparison of Cyclophilin Inhibitors

The following table summarizes the available quantitative data on the potency of CL05SR and
other well-established cyclophilin inhibitors. The data is primarily focused on the inhibition of
CypD, a key mitochondrial protein implicated in cell death pathways.
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Inhibitor Target/Assay IC50 / KO0.5 (nM) Source
C105SR mPTP Opening 5 [1]
Ca2+-induced

_ _ _ 9+1 [2]
Mitochondrial Swelling
C105 (parent
compound of CypD PPlase Activity 100 + 20 [2]
C105SR)
Cyclosporin A (CsA) CypD PPlase Activity 203 [2]
Ca2+-induced

_ _ . 50 + 10 [2]
Mitochondrial Swelling
Alisporivir (ALV) CypD PPlase Activity 305 [2]
Ca2+-induced

_ _ _ 50 + 20 [2]
Mitochondrial Swelling
Sanglifehrin A (SfA) CypD PPlase Activity 2 [3][4]

Note: The IC50 value for the CypD PPlase activity of CL05SR is for its parent compound,

C105. C105SR is the more active SR diastereoisomer of C105 and has shown superior

mitoprotective properties.[2][5]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental procedures discussed, the following

diagrams have been generated using Graphviz.
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CypD-Mediated Mitochondrial Permeability Transition Pore (mPTP) Opening Pathway

Mitochondrion

Click to download full resolution via product page

Caption: CypD-mediated mPTP opening pathway in ischemia-reperfusion injury and the
inhibitory action of C105SR.
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Workflow for Chymotrypsin-Coupled PPlase Inhibition Assay

Prepare Reagents:
- Recombinant CypD
- Chymotrypsin
- Substrate (e.g., Suc-AAPF-pNA)
- Test Inhibitor (e.g., C105SR)
- Assay Buffer

Pre-incubate CypD
with Test Inhibitor
Initiate reaction by
adding substrate

Measure absorbance change
(p-nitroanilide release)
at 390 nm over time

'

Calculate initial reaction rates
and determine IC50 values

Click to download full resolution via product page

Caption: General experimental workflow for determining PPlase inhibitory activity.
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Detailed Experimental Protocols
Cyclophilin D Peptidyl-Prolyl Isomerase (PPlase) Activity
Assay (Chymotrypsin-Coupled)

This assay measures the cis-trans isomerization of a peptide substrate catalyzed by CypD. The
trans-isomer is subsequently cleaved by chymotrypsin, releasing a chromophore that can be
quantified spectrophotometrically.

Materials:

Recombinant human Cyclophilin D (CypD)

e a-Chymotrypsin

e Substrate: N-Succinyl-Ala-Ala-Pro-Phe-p-nitroanilide (Suc-AAPF-pNA)

e Assay Buffer: 50 mM HEPES, 100 mM NacCl, pH 7.8

o Test inhibitors (C105SR, CsA, ALV, SfA) dissolved in an appropriate solvent (e.g., DMSO)

e 96-well microplate

Spectrophotometer capable of reading absorbance at 390 nm

Procedure:

o Reagent Preparation:

o Prepare a stock solution of recombinant human CypD in assay buffer.

o Prepare a stock solution of a-chymotrypsin in 1 mM HCI.

o Prepare a stock solution of the substrate Suc-AAPF-pNA in trifluoroethanol containing 470
mM LiCl.

o Prepare serial dilutions of the test inhibitors in the assay buffer.

e Assay Protocol:
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o In a 96-well plate, add the assay buffer.

o Add the desired concentration of the test inhibitor to the respective wells.
o Add the CypD solution to all wells except the negative control.

o Add the a-chymotrypsin solution to all wells.

o Pre-incubate the plate at 10°C for 10 minutes.

o Initiate the reaction by adding the substrate solution to all wells.

o Immediately measure the change in absorbance at 390 nm every 5 seconds for 5 minutes
using a spectrophotometer.

o Data Analysis:

o Calculate the initial rate of the reaction (Vo) from the linear portion of the absorbance
versus time curve.

o Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

o Determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial Permeability Transition Pore (mPTP)
Opening Assay (Calcein-AM)

This cell-based assay measures the opening of the mPTP by monitoring the fluorescence of
calcein, a dye that is quenched upon the influx of cobalt into the mitochondria when the pore
opens.[5]

Materials:
e Hepatocytes or other suitable cell line
o Calcein-AM

o Cobalt (II) Chloride (CoCl2)
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lonomycin (as a positive control for mPTP opening)

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

Fluorescence microscope or plate reader

Test inhibitors (C105SR, CsA, ALV)

Procedure:

e Cell Preparation and Staining:

[¢]

Culture cells to an appropriate confluency in a multi-well plate suitable for fluorescence
imaging.

Wash the cells with HBSS.

[¢]

[e]

Load the cells with Calcein-AM (typically 1 uM) in HBSS for 30 minutes at 37°C.

Wash the cells twice with HBSS to remove excess Calcein-AM.

[e]

e Inhibitor Treatment and mPTP Induction:
o Incubate the cells with various concentrations of the test inhibitors for a specified period.

o Add CoClz (typically 1 mM) to the cells to quench the cytosolic calcein fluorescence,
leaving the mitochondrial calcein fluorescent.

o Induce mPTP opening by adding an agent such as ionomycin (for the positive control) or
by subjecting the cells to conditions that mimic ischemia-reperfusion (e.g., hypoxia
followed by reoxygenation).

e Fluorescence Measurement and Analysis:

o Monitor the fluorescence of mitochondrial calcein over time using a fluorescence
microscope or a fluorescence plate reader (Excitation/Emission ~488/515 nm).
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o A decrease in mitochondrial fluorescence indicates the opening of the mPTP, allowing
CoClz to enter and quench the calcein.

o Quantify the rate of fluorescence decay for each condition.

o Calculate the percentage of mPTP opening inhibition by the test compounds compared to
the untreated control.

o Determine the IC50 value by plotting the percentage of inhibition against the logarithm of
the inhibitor concentration.

This guide provides a foundational comparison of C105SR's potency and the experimental
context for its evaluation. Further research and direct comparative studies will continue to
elucidate the full therapeutic potential of this novel cyclophilin inhibitor.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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